molecular formula C21H11Cl3F6N2O2 B3035174 [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 303151-79-3

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No. B3035174
CAS RN: 303151-79-3
M. Wt: 543.7 g/mol
InChI Key: FXTIJRQDBOCNBQ-UHFFFAOYSA-N
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Description

The compound [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a trifluoromethyl group and a chlorine atom . The compound also contains a phenyl ring substituted with a dichloro group and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring and a phenyl ring, both substituted with trifluoromethyl groups . The carbamate linkage connects these two rings. The presence of the trifluoromethyl groups and the chlorine atoms would likely influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the trifluoromethyl groups and the chlorine atoms . These groups are electron-withdrawing, which means they pull electron density away from the rest of the molecule, making certain positions on the molecule more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the trifluoromethyl groups and the chlorine atoms would likely affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Isomorphous Methyl- and Chloro-substituted Analogues

Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including structures similar to [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate, has shown that these structures obey the chlorine-methyl exchange rule. The study also highlights the challenges in detecting isomorphism automatically due to extensive disorder in such structures (Swamy et al., 2013).

Glycine Transporter 1 Inhibition

Analogous compounds to [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate have been identified as potent glycine transporter 1 (GlyT1) inhibitors. This research is significant in the context of central nervous system drug development, with potential applications in treating neurological disorders (Yamamoto et al., 2016).

Synthesis of Furo[3,2-c]pyridine Derivatives

The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are structurally related to the chemical , has been explored. These derivatives have potential applications in various chemical and pharmaceutical research areas (Bradiaková et al., 2009).

NF-kappaB and AP-1 Gene Expression Inhibition

Structural analogues of [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate have been investigated for their potential to inhibit NF-kappaB and AP-1 gene expression. These findings are significant in the field of gene regulation and potential therapeutic applications (Palanki et al., 2000).

Synthesis of Acrylate and Acrylonitrile Derivatives

The synthesis of novel derivatives containing (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl groups has been explored. These compounds have shown significant biological activities, including broad-spectrum fungicidal activity, which is important for agricultural applications (Yu et al., 2006).

properties

IUPAC Name

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3F6N2O2/c22-12-4-5-14(15(23)8-12)18(17-16(24)7-11(9-31-17)21(28,29)30)34-19(33)32-13-3-1-2-10(6-13)20(25,26)27/h1-9,18H,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTIJRQDBOCNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OC(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105325
Record name Carbamic acid, [3-(trifluoromethyl)phenyl]-, [3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate

CAS RN

303151-79-3
Record name Carbamic acid, [3-(trifluoromethyl)phenyl]-, [3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303151-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(trifluoromethyl)phenyl]-, [3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate
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[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate

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